molecular formula C17H13FN2OS B2734509 4-(2-(3-Fluorophenyl)thiazolidine-3-carbonyl)benzonitrile CAS No. 2034614-27-0

4-(2-(3-Fluorophenyl)thiazolidine-3-carbonyl)benzonitrile

Cat. No.: B2734509
CAS No.: 2034614-27-0
M. Wt: 312.36
InChI Key: AMZKWBZETQTBGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Thiazolidine motifs, such as the one in this compound, are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds . Various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry have been employed to improve their selectivity, purity, product yield, and pharmacokinetic activity .


Molecular Structure Analysis

The molecular structure of this compound includes a thiazolidine ring, which is a five-membered heterocyclic ring with sulfur at the first position and nitrogen at the third position . The presence of sulfur enhances their pharmacological properties .


Chemical Reactions Analysis

Thiazolidine chemistry has been explored to develop antibody-drug conjugates, as a protecting group for N-terminal cysteines, and for developing cyclic peptides . The reaction kinetics between 1,2-aminothiols and aldehydes under physiological conditions afford a thiazolidine product that remains stable and does not require any catalyst .

Scientific Research Applications

Organic Synthesis and Heterocyclic Chemistry

Research has shown that derivatives of thiazolidine, including compounds related to 4-(2-(3-Fluorophenyl)thiazolidine-3-carbonyl)benzonitrile, play a crucial role in the synthesis of nitrogen-containing heterocycles. These compounds are intermediates in the condensation processes leading to the formation of various heterocyclic structures, offering insights into region-isomeric heterocycles formation and the effects of substituents on chemical reactivity and properties (Mamedov et al., 2009).

Antioxidant and Antitumor Properties

Thiazolidinone derivatives have been explored for their biological activities, including antioxidant properties. Studies have utilized 4-fluorobenzaldehyde to prepare thiazolidin-4-one derivatives, revealing promising antioxidant activity. This highlights the potential therapeutic applications of thiazolidine derivatives in managing oxidative stress-related diseases (El Nezhawy et al., 2009).

Moreover, fluorinated 2-(4-aminophenyl)benzothiazoles, which share structural similarities with the compound of interest, have demonstrated potent cytotoxic activities in vitro against specific human cancer cell lines. This suggests the potential of fluorinated thiazolidine derivatives in anticancer drug development (Hutchinson et al., 2001).

Materials Science and Photophysical Properties

In materials science, the incorporation of thiazolidine and benzothiazole units has been explored for the development of organic solar cells and fluorescent probes. For example, thiazolidinone derivatives have been utilized in the engineering of small molecule nonfullerene acceptors for organic solar cells, demonstrating their utility in enhancing solar energy conversion efficiency (Suman et al., 2017).

Antimicrobial Activities

Novel synthesis methods have led to the creation of thiazolidin-4-one derivatives with significant antimicrobial activities. This includes the synthesis of compounds via catalyzed reactions and their subsequent evaluation against various microorganisms, revealing moderate to high antimicrobial efficacy (Patil et al., 2011).

Mechanism of Action

Thiazolidinediones or TZDs, which include compounds with a thiazolidine motif, act by activating PPARs (peroxisome proliferator-activated receptors), a group of nuclear receptors, specific for PPARγ (PPAR-gamma, PPARG) . They are thus the PPARG agonists subset of PPAR agonists .

Safety and Hazards

The safety and hazards associated with this compound are not explicitly mentioned in the search results. It is stated that the product is not intended for human or veterinary use and is for research use only.

Future Directions

Thiazolidine derivatives have diverse therapeutic and pharmaceutical activity and are used in probe design . The novel synthesis of thiazolidine derivatives using various agents is discussed with respect to yield, purity, selectivity, and pharmacokinetic activity . These data provide useful information for designing next-generation drug candidates . Developing multifunctional drugs and improving their activity should be a focus of research .

Properties

IUPAC Name

4-[2-(3-fluorophenyl)-1,3-thiazolidine-3-carbonyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13FN2OS/c18-15-3-1-2-14(10-15)17-20(8-9-22-17)16(21)13-6-4-12(11-19)5-7-13/h1-7,10,17H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMZKWBZETQTBGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(N1C(=O)C2=CC=C(C=C2)C#N)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.